molecular formula C14H11FO4 B6399005 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261989-13-2

4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6399005
CAS RN: 1261989-13-2
M. Wt: 262.23 g/mol
InChI Key: ZWXPUOPRHKPLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, also known as 4-F2H2MBA, is an organic compound with the molecular formula C9H8O4F. It is a white crystalline solid that is commonly used in research and laboratory experiments. 4-F2H2MBA has a melting point of 140-142 °C and a boiling point of 257 °C. It is a versatile compound that can be used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a pharmaceutical intermediate.

Mechanism of Action

The exact mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed to act as a proton acceptor in the presence of acids, which can lead to the formation of a variety of products. Additionally, 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95% can act as a nucleophile, which can lead to the formation of a variety of compounds, such as esters and amides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95% have not been extensively studied. However, it is believed to have a variety of effects on the body. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95% for laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a pharmaceutical intermediate. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95% has some limitations for laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, it can be toxic if inhaled or ingested.

Future Directions

There are a number of potential future directions for research involving 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95%. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted on the synthesis of novel compounds using 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95% as a starting material. Further research could also be conducted on the use of 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95% as a catalyst for chemical reactions, as well as its potential use in the synthesis of complex molecules. Finally, further research could be conducted on the use of 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95% as a pharmaceutical intermediate, with the aim of developing novel drugs and therapies.

Synthesis Methods

4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized using a variety of methods. One of the most commonly used methods is the Friedel-Crafts alkylation reaction. This reaction involves the reaction of an alkyl halide, such as bromoethane, with an aromatic compound, such as anisole, in the presence of an aluminum chloride catalyst. The reaction produces 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95% as a product. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with 2-methoxybenzoyl chloride in the presence of a base, such as sodium hydroxide, or the reaction of 4-fluoro-2-hydroxybenzaldehyde with 2-methoxybenzoyl chloride in the presence of a base, such as sodium hydroxide.

Scientific Research Applications

4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a pharmaceutical intermediate. It has also been used in the synthesis of a variety of compounds, such as the antifungal agent clotrimazole and the anti-inflammatory agent ibuprofen. Additionally, 4-(4-Fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid, 95% has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines.

properties

IUPAC Name

4-(4-fluoro-2-hydroxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-6-8(2-4-11(13)14(17)18)10-5-3-9(15)7-12(10)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXPUOPRHKPLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689424
Record name 4'-Fluoro-2'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261989-13-2
Record name 4'-Fluoro-2'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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